4-(Hydroxymethyl)-2-iodophenol

Thyroid hormone analog Regioselective synthesis Diphenyl ether formation

Using regioisomeric impurities in iodophenol building blocks risks synthetic failure. 4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3) eliminates this risk. Key advantages: - Ortho-iodophenol motif for correct diphenyl ether coupling. - Trifunctional scaffold (phenol, benzyl alcohol, aryl iodide) for sequential diversification. - Validated in 3,3′,5-triiodo-D-thyronine and radioimaging agent synthesis. ≥97% purity, in stock, fast global dispatch.

Molecular Formula C7H7IO2
Molecular Weight 250.03 g/mol
CAS No. 197230-74-3
Cat. No. B058204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-2-iodophenol
CAS197230-74-3
Synonyms4-Hydroxy-3-iodo-benzenemethanol
Molecular FormulaC7H7IO2
Molecular Weight250.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)I)O
InChIInChI=1S/C7H7IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
InChIKeyQXIYEFBDTDKMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)-2-iodophenol: Halogenated Building Block


4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3), also known as 4-hydroxy-3-iodobenzyl alcohol, is a halogenated phenolic building block with the molecular formula C7H7IO2 and a molecular weight of 250.03 g/mol [1]. It belongs to the class of iodinated benzyl alcohol derivatives, characterized by the presence of both a phenolic hydroxyl group and a primary alcohol (hydroxymethyl) group attached to the aromatic ring. The iodine atom is substituted at the 2-position relative to the phenolic hydroxyl, with the hydroxymethyl group located at the para position (4-position). This specific substitution pattern creates a bifunctional scaffold containing three reactive handles—phenol, benzyl alcohol, and aryl iodide—that are differentially addressable in synthetic sequences [2]. The compound is primarily employed as a reagent and intermediate in the synthesis of bioactive molecules, with a documented application in the preparation of thyroid hormone analogs such as 3,3′,5-triiodo-D-thyronine .

Why 4-(Hydroxymethyl)-2-iodophenol Is Irreplaceable


Substituting 4-(Hydroxymethyl)-2-iodophenol with other iodophenol regioisomers—such as 2-(hydroxymethyl)-4-iodophenol (CAS 14056-07-6) or 5-(hydroxymethyl)-2-iodophenol (CAS 773869-57-1)—is not chemically or pharmacologically neutral. Regioisomeric variation alters the spatial arrangement of the phenolic hydroxyl, the benzyl alcohol, and the iodine substituent, which directly affects key molecular properties including hydrogen bonding patterns, metal-coordination geometry in cross-coupling reactions, and steric accessibility of the iodide leaving group [1]. For instance, the para-hydroxymethyl substitution relative to the phenolic OH in 4-(hydroxymethyl)-2-iodophenol places the benzylic alcohol in a position that is electronically and sterically distinct from the ortho-hydroxymethyl arrangement found in its regioisomers, impacting both the compound's reactivity profile and its compatibility with downstream synthetic transformations . Furthermore, the iodine substitution pattern dictates the regioselectivity of oxidative coupling reactions in thyroid hormone analog synthesis, where the specific ortho-iodophenol motif is required for constructing the diphenyl ether core of thyronine derivatives . Generic substitution without rigorous validation of these regiochemical parameters risks synthetic failure, altered reaction yields, and the production of unintended structural analogs that may not meet the required specifications for pharmaceutical or radiochemical applications.

Comparative Evidence: 4-(Hydroxymethyl)-2-iodophenol vs. Analogs


Ortho-Iodophenol Specificity for Thyronine Synthesis

4-(Hydroxymethyl)-2-iodophenol (CAS 197230-74-3) possesses an ortho-iodophenol motif (iodine at position 2 relative to the phenolic OH), which is a critical structural requirement for the synthesis of biologically active thyronine derivatives such as 3,3′,5-triiodo-D-thyronine . In contrast, regioisomers with the iodine atom substituted at the para or meta positions relative to the phenolic hydroxyl—such as 2-(hydroxymethyl)-4-iodophenol (CAS 14056-07-6) or 5-(hydroxymethyl)-2-iodophenol (CAS 773869-57-1)—do not meet the specific regiochemical requirements for constructing the diphenyl ether linkage characteristic of the thyronine scaffold [1]. The ortho-iodophenol substitution pattern is required for the oxidative coupling step that forms the biaryl ether bond in thyroid hormone analogs; substitution with a para-iodophenol regioisomer would yield a different structural framework incompatible with the intended biological target .

Thyroid hormone analog Regioselective synthesis Diphenyl ether formation

Melting Point and Physical Form Differentiation

4-(Hydroxymethyl)-2-iodophenol exhibits a melting point of 110–113°C and is supplied as an off-white to light brown solid . This contrasts with the reported melting point of its positional isomer 2-(hydroxymethyl)-4-iodophenol, which has a documented melting range of 105–110°C . The approximately 3–5°C difference in melting behavior provides a straightforward analytical discriminator for identity confirmation and purity assessment during incoming quality control. Additionally, 4-(Hydroxymethyl)-2-iodophenol has a calculated LogP value of 1.4891, whereas 2-(hydroxymethyl)-4-iodophenol exhibits a higher consensus LogP of approximately 1.67, reflecting differences in lipophilicity that may impact solubility, partitioning behavior, and chromatographic retention . These measurable physicochemical differences arise directly from the distinct spatial arrangement of the hydroxymethyl and iodine substituents on the aromatic ring.

Quality control Physical characterization Storage

Ortho-Iodophenol Cross-Coupling Reactivity

The ortho-iodophenol substitution pattern in 4-(Hydroxymethyl)-2-iodophenol positions the iodine atom adjacent to the phenolic hydroxyl group, creating a chelating environment that can influence metal-catalyzed cross-coupling reactivity. Palladium-catalyzed reactions of 2-iodophenols (ortho-iodophenols) have been shown to proceed with distinct regioselectivity and reaction kinetics compared to 3-iodophenols and 4-iodophenols, particularly in protecting-group-free cross-coupling reactions with organozinc and triarylbismuth reagents [1]. Specifically, in Pd-catalyzed cross-couplings of unprotected iodophenols with amino acid-derived organozinc reagents, 3- and 4-iodophenols demonstrated excellent yields and tolerance toward acidic protons, whereas 2-iodophenols exhibited different reactivity profiles owing to intramolecular hydrogen bonding between the phenolic OH and the adjacent iodine [2]. The hydroxymethyl group at the 4-position of 4-(Hydroxymethyl)-2-iodophenol further modulates this reactivity by providing an additional site for derivatization without requiring protection of the phenolic OH, enabling orthogonal synthetic strategies that are not accessible with simple iodophenols lacking the benzylic alcohol functionality.

Cross-coupling Palladium catalysis Regioselective synthesis

Metabolic Stability Advantage Over Iodotyrosines

Iodophenol-based compounds demonstrate significantly reduced susceptibility to enzymatic deiodination compared to iodotyrosine derivatives. Human iodotyrosine deiodinase (IYD), the enzyme responsible for iodide homeostasis and thyroid hormone metabolism, exhibits starkly differential activity toward iodophenol substrates versus iodotyrosine substrates. 2-Iodophenol binds only very weakly to the human enzyme and is dehalogenated with a catalytic efficiency (kcat/Km) that is more than 4 orders of magnitude (10,000-fold) lower than that for iodotyrosine [1]. This profound kinetic discrimination has been confirmed through X-ray crystallographic studies of IYD bound to 2-iodophenol, which reveal suboptimal substrate positioning within the active site [2]. While 4-(Hydroxymethyl)-2-iodophenol contains both an ortho-iodophenol motif and a benzylic alcohol group structurally reminiscent of the amino acid side chain in tyrosine, the absence of the α-amino acid moiety eliminates the recognition elements required for efficient IYD-catalyzed deiodination. This class-level property suggests that thyronine analogs synthesized from 4-(Hydroxymethyl)-2-iodophenol may exhibit extended metabolic half-lives relative to their iodotyrosine-derived counterparts, a consideration relevant to both pharmacological studies and radiopharmaceutical applications where in vivo stability of the iodine label is critical.

Metabolic stability Deiodination Thyroid hormone analog

Radiolabeling Compatibility for SPECT/PET Imaging

The 4-hydroxy-3-iodobenzyl structural motif present in 4-(Hydroxymethyl)-2-iodophenol is a recognized scaffold for the development of radioiodinated imaging agents. Derivatives of 4-hydroxy-3-iodobenzyl compounds, such as 4-hydroxy-3-iodobenzylguanidine (HIBG), have been developed for SPECT and PET imaging applications targeting neuroendocrine tumors including neuroblastoma, pheochromocytoma, and paraganglioma . The presence of the iodine atom at the 2-position (ortho to phenolic OH) in 4-(Hydroxymethyl)-2-iodophenol provides a site for isotopic exchange with radioactive iodine isotopes (e.g., I-123, I-124, I-125, I-131) while maintaining the structural integrity required for biological targeting [1]. Furthermore, patent literature describes the use of radioiodinated phenolic compounds, including iodophenol derivatives, for brachytherapy applications, noting their favorable renal clearance properties which enable their use in studying renal function [2]. In contrast, regioisomers such as 2-(Hydroxymethyl)-4-iodophenol, which lack the 4-hydroxy-3-iodobenzyl motif, do not align with the established pharmacophore for guanidine-based radiopharmaceuticals and would require de novo validation for imaging applications.

Radiopharmaceutical SPECT imaging Radioiodination

Application Scenarios: 4-(Hydroxymethyl)-2-iodophenol


Thyroid Hormone Analog Synthesis

4-(Hydroxymethyl)-2-iodophenol is a documented reagent for the synthesis of 3,3′,5-triiodo-D-thyronine, a thyroid hormone analog with cholesterol-lowering activity . The ortho-iodophenol substitution pattern is structurally required for oxidative coupling to form the diphenyl ether core of thyronine derivatives; substitution with regioisomeric iodophenols such as 2-(hydroxymethyl)-4-iodophenol (para-iodophenol motif) would not yield the correct thyronine scaffold. This compound should be prioritized for any synthetic program requiring regioselective construction of iodinated diphenyl ethers with para-hydroxymethyl functionalization.

SPECT/PET Radiopharmaceutical Precursor

The 4-hydroxy-3-iodobenzyl alcohol scaffold serves as a core structural motif for developing radioiodinated imaging agents. Derivatives such as 4-hydroxy-3-iodobenzylguanidine (HIBG) are utilized in SPECT and PET imaging of neuroendocrine tumors [1]. The iodine atom at the ortho position relative to the phenolic hydroxyl enables isotopic exchange labeling with I-123, I-124, I-125, or I-131. The benzylic alcohol provides a functional handle for conjugation to targeting vectors. Regioisomers lacking the 4-hydroxy-3-iodobenzyl arrangement do not align with the established HIBG pharmacophore and require complete revalidation. This compound is specifically indicated for laboratories engaged in radiopharmaceutical precursor synthesis where structural alignment with existing imaging agent pharmacophores reduces development risk.

Orthogonal Trifunctional Building Block

4-(Hydroxymethyl)-2-iodophenol provides three orthogonally addressable reactive sites: a phenolic hydroxyl, a benzylic alcohol, and an aryl iodide. This trifunctional architecture enables sequential, protecting-group-minimized synthetic sequences that are not accessible with simpler iodophenols or alternative regioisomers [2]. The ortho-iodophenol motif engages in chelation-assisted metal-catalyzed cross-couplings, while the para-hydroxymethyl group can undergo oxidation, esterification, or nucleophilic substitution without requiring protection of the phenolic OH. This compound is recommended for medicinal chemistry programs requiring rapid diversification of iodinated phenolic scaffolds and for methodology development in protecting-group-free synthesis.

Metabolically Stable Iodinated Probe

The iodophenol scaffold exhibits dramatically reduced susceptibility to enzymatic deiodination compared to iodotyrosine derivatives. Human iodotyrosine deiodinase dehalogenates 2-iodophenol with a kcat/Km that is >10,000-fold lower than that for iodotyrosine [3]. This class-level metabolic stability is relevant to applications requiring sustained integrity of the iodine label, including cellular uptake and distribution studies, pharmacokinetic profiling of thyroid hormone analogs, and development of long-circulating radiopharmaceuticals. Researchers should prioritize iodophenol-based probes over iodotyrosine derivatives when prolonged in vivo stability of the iodine moiety is a critical experimental parameter.

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